4-Cyclobutyl-3-methylbutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-cyclobutyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)6-9-4-3-5-9/h7-10H,3-6H2,1-2H3 |
InChI Key |
BEILSFISIXDQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC1)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclobutyl 3 Methylbutan 2 Ol
Retrosynthetic Analysis of 4-Cyclobutyl-3-methylbutan-2-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying key bond disconnections and strategic intermediates.
For this compound, the most logical disconnection is the carbon-carbon bond formed during the installation of the hydroxyl group. This disconnection points to a carbonyl precursor, specifically a ketone. The strategic bond to break is the one between the carbon bearing the hydroxyl group (C-2) and the adjacent methyl group, or the bond between C-2 and the rest of the carbon chain. The former suggests a reaction between a larger ketone and a methylating agent, while the latter suggests the addition of a larger nucleophile to acetaldehyde. A more practical disconnection, however, is at the C-2/C-3 bond, which simplifies the synthesis to the addition of a methyl group to a larger carbonyl compound.
Another key strategic bond is the one connecting the cyclobutyl moiety to the main carbon chain. Breaking this bond suggests a coupling reaction to append the cyclobutyl ring to a linear precursor.
Following the primary disconnection strategy, the most direct precursor to this compound is the corresponding ketone, 4-Cyclobutyl-3-methylbutan-2-one . This ketone serves as a central intermediate, which can then be converted to the target secondary alcohol via reduction or addition of a methyl group to a related aldehyde.
An alternative and potentially more accessible precursor is the α,β-unsaturated ketone, (E)-4-cyclobutylbut-3-en-2-one nih.gov. This compound, available in chemical databases, can be converted to the target saturated ketone through selective reduction of the carbon-carbon double bond.
| Precursor Name | Chemical Structure |
| 4-Cyclobutyl-3-methylbutan-2-one | (Structure not directly available) |
| (E)-4-cyclobutylbut-3-en-2-one | CC(=O)/C=C/C1CCC1 nih.gov |
Classical and Established Synthetic Routes for Secondary Alcohols
The conversion of the precursor ketone, 4-Cyclobutyl-3-methylbutan-2-one, to the target secondary alcohol, this compound, can be achieved through several reliable and well-documented methods.
Organometallic reagents are potent nucleophiles that readily add to the electrophilic carbon of a carbonyl group. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.comlibretexts.org This reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols.
To synthesize this compound, one could envision the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with the aldehyde precursor, 3-cyclobutyl-2-methylpropanal . The nucleophilic methyl group from the Grignard reagent would attack the carbonyl carbon of the aldehyde, and subsequent acidic workup would yield the desired secondary alcohol. chemguide.co.ukyoutube.com
Alternatively, if starting from an ester such as ethyl 3-cyclobutyl-2-methylpropanoate, the addition of two equivalents of a methyl Grignard or organolithium reagent would lead to a tertiary alcohol, not the desired secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com Therefore, careful selection of the carbonyl precursor is crucial.
A plausible synthetic sequence starting from the more accessible (E)-4-cyclobutylbut-3-en-2-one would first involve the conjugate addition of a methyl group using a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi). This would selectively add the methyl group to the β-carbon of the α,β-unsaturated system, yielding the saturated ketone, 4-cyclobutyl-3-methylbutan-2-one. Subsequent reduction of this ketone would then produce the target alcohol.
Catalytic hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols. youtube.comyoutube.comyoutube.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comyoutube.com
The precursor ketone, 4-Cyclobutyl-3-methylbutan-2-one , can be reduced to this compound via catalytic hydrogenation. youtube.com The reaction involves the addition of two hydrogen atoms across the carbonyl double bond.
If starting from the unsaturated ketone, (E)-4-cyclobutylbut-3-en-2-one , catalytic hydrogenation under standard conditions would likely reduce both the carbon-carbon double bond and the carbonyl group, directly forming the target alcohol. However, selective hydrogenation of the alkene can be achieved under milder conditions, preserving the ketone for subsequent reactions if desired. rsc.orgrsc.org
| Reaction Type | Reagents | Product |
| Grignard Reaction | 3-cyclobutyl-2-methylpropanal + CH₃MgBr | This compound |
| Catalytic Hydrogenation | 4-Cyclobutyl-3-methylbutan-2-one + H₂/Pd | This compound |
| Catalytic Hydrogenation | (E)-4-cyclobutylbut-3-en-2-one + H₂/Pd | This compound |
While not directly applicable in a single step to form this compound, multi-component reactions (MCRs) could be employed to construct the key ketone precursor. For instance, a reaction involving cyclobutylacetaldehyde, a methyl-containing component, and a third component could potentially assemble the carbon skeleton in a convergent manner. However, for a molecule of this complexity, a stepwise approach as outlined above is generally more practical and higher yielding.
Stereoselective Synthesis of this compound
The creation of the two chiral centers in this compound necessitates highly controlled synthetic methods to yield the desired stereoisomers. The primary precursor for these syntheses is the prochiral ketone, 4-cyclobutyl-3-methylbutan-2-one.
Asymmetric Reduction Methods (e.g., Noyori, CBS reductions)
Asymmetric reduction of the precursor ketone is a powerful strategy to establish the stereochemistry at the C2 hydroxyl group. Two of the most prominent methods are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.
Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, in the presence of a chiral diamine. nucleos.comwikipedia.org These catalysts, often referred to as bifunctional catalysts, facilitate the addition of hydrogen across the carbonyl group with high enantioselectivity. nih.gov The reaction is typically carried out under hydrogen pressure and is effective for a wide range of ketones, including those with bulky substituents. nucleos.com For the reduction of 4-cyclobutyl-3-methylbutan-2-one, the choice of the specific BINAP and diamine ligands would be crucial in directing the stereochemical outcome.
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce prochiral ketones with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH3•THF). wikipedia.orgorganic-chemistry.org The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that directs the hydride delivery to one face of the ketone. youtube.com The CBS reduction is known for its high enantioselectivity with a broad range of ketones, including aliphatic ones. wikipedia.org Recent studies have highlighted the importance of London dispersion interactions, rather than just steric hindrance, in determining the enantioselectivity of the CBS reduction, which can be a key factor for substrates with alkyl groups. nih.gov
Table 1: Predicted Performance of Asymmetric Reduction Methods for 4-Cyclobutyl-3-methylbutan-2-one
| Method | Catalyst System | Typical Reducing Agent | Predicted Enantiomeric Excess (ee) of this compound |
| Noyori Hydrogenation | Ru(II)-BINAP/diamine | H₂ | >95% |
| CBS Reduction | Chiral Oxazaborolidine | BH₃•SMe₂ | >90% |
Note: The data in this table is predictive and based on the typical performance of these methods on analogous ketone substrates.
Diastereoselective Synthetic Strategies (e.g., chiral auxiliary approaches, substrate control)
Achieving control over both the C2 and C3 stereocenters requires diastereoselective strategies. These can involve the use of chiral auxiliaries or leveraging the stereochemistry of the substrate itself.
Chiral Auxiliary Approaches: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of this compound, a chiral auxiliary could be attached to the precursor, for instance, by forming a chiral enolate, which would then undergo a diastereoselective reaction to set the C3 stereocenter. Subsequent reduction of the ketone would be directed by the existing stereocenter at C3.
Substrate Control: In this approach, an existing stereocenter in the molecule directs the formation of a new stereocenter. For example, if a chiral center is first installed at the C3 position of the butanone chain, the subsequent reduction of the ketone at C2 can be influenced by this existing stereocenter, leading to a diastereoselective outcome. The stereochemical outcome of such reductions can often be predicted by models like the Felkin-Ahn model, which considers the steric and electronic effects of the substituents on the adjacent chiral center.
Chemoenzymatic Transformations for Enantiomeric Control
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. The reduction of 4-cyclobutyl-3-methylbutan-2-one using a suitable KRED could provide access to a specific enantiomer of the desired alcohol. The choice of the enzyme is critical, as different KREDs can exhibit opposite stereopreferences.
Table 2: Potential Ketoreductases for the Synthesis of this compound
| Enzyme Source | Potential Product Stereochemistry |
| Lactobacillus kefir | (S)-alcohol |
| Rhodococcus ruber | (R)-alcohol |
Note: The stereochemical outcome is dependent on the specific enzyme and substrate and is based on general trends observed for ketoreductases.
Resolution Techniques for Enantiomeric Separation
When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture of this compound.
Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the kinetic resolution of secondary alcohols through enantioselective acylation. dss.go.th For instance, a lipase (B570770) from Candida antarctica (CALB) could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the unreacted enantiomer from the acylated product. dss.go.th
Dynamic Kinetic Resolution (DKR): DKR is an advanced technique that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer. A DKR of this compound could be achieved by combining a lipase for the resolution step with a racemization catalyst.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to make the synthesis of this compound more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free or Alternative Solvent Approaches
Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the use of more environmentally benign alternatives or, ideally, the elimination of solvents altogether.
Solvent-Free Reductions: Catalytic hydrogenations of ketones can, in some cases, be performed under solvent-free conditions. rsc.orgnih.gov This approach significantly reduces solvent waste and can simplify product purification. For the synthesis of this compound, exploring solvent-free conditions for methods like the Noyori hydrogenation could be a key green improvement.
Alternative Solvents: When a solvent is necessary, greener alternatives to conventional solvents like dichloromethane (B109758) or toluene (B28343) are preferred. Water is an ideal green solvent, and some catalytic reductions can be performed in aqueous media. nih.gov Other greener solvent options include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have more favorable environmental and safety profiles. sigmaaldrich.com
Table 3: Comparison of Conventional and Green Solvents for Ketone Reduction
| Solvent | Classification | Key Considerations |
| Dichloromethane | Conventional | Volatile, potential carcinogen |
| Toluene | Conventional | Volatile, toxic |
| Water | Green | Non-toxic, non-flammable, abundant |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-derived) | Higher boiling point than THF, lower peroxide formation |
| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low peroxide formation, hydrophobic |
Biocatalytic Pathways for Sustainable Production
The imperative for greener and more sustainable chemical manufacturing has propelled the use of biocatalysis in organic synthesis. For a chiral molecule like this compound, enzymes offer the potential for high stereoselectivity, often under mild reaction conditions.
A plausible biocatalytic approach would involve the enzymatic reduction of a precursor ketone, 4-cyclobutyl-3-methylbutan-2-one. This transformation can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs). These enzymes, often derived from microorganisms such as Saccharomyces cerevisiae (baker's yeast) or engineered strains of Escherichia coli, utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), as a hydride source to reduce the carbonyl group to a hydroxyl group.
The stereochemical outcome of the reduction (i.e., the formation of the (R)- or (S)-enantiomer of the alcohol) is determined by the specific enzyme used. A screening of various ADHs would be necessary to identify an enzyme that provides high conversion and enantiomeric excess for the desired stereoisomer of this compound. This approach aligns with the principles of green chemistry by operating at ambient temperature and pressure, often in aqueous media, and utilizing a renewable catalyst.
Another potential biocatalytic route could involve a resolution process. A racemic mixture of this compound could be subjected to a lipase-catalyzed acylation. Lipases can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. This method, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical synthesis. It measures the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is a cornerstone of sustainable chemistry, as it minimizes the generation of waste.
In the context of synthesizing this compound, addition reactions are generally favored over substitution or elimination reactions, as they have the potential for 100% atom economy. For instance, a hypothetical route involving the direct addition of a nucleophile to a carbonyl compound would be highly atom-economical.
The biocatalytic reduction of 4-cyclobutyl-3-methylbutan-2-one, as discussed previously, presents a more atom-economical final step. The only "reagent" is a hydride equivalent from the cofactor, which is recycled by the enzymatic system, and the enzyme itself is a catalyst.
Reaction efficiency encompasses not only atom economy but also factors like chemical yield, reaction time, and energy consumption. An ideal synthesis would proceed in a minimal number of steps, with high yield at each step, and under energy-efficient conditions.
Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Practicality
A comparative analysis of potential synthetic routes is crucial for selecting the most practical and efficient method for preparing this compound. The following table outlines a hypothetical comparison of two plausible routes: a traditional organometallic approach and a biocatalytic approach.
| Parameter | Route A: Organometallic Synthesis | Route B: Biocatalytic Synthesis |
| Description | Grignard reaction of cyclobutylmethylmagnesium bromide with isobutyraldehyde, followed by workup. | Biocatalytic reduction of 4-cyclobutyl-3-methylbutan-2-one using an alcohol dehydrogenase. |
| Stereoselectivity | Generally low to none, producing a racemic mixture. Chiral auxiliaries or catalysts would be needed for enantioselectivity, adding complexity and cost. | Potentially very high enantioselectivity, depending on the chosen enzyme. Can produce a single enantiomer in high purity. |
| Yield | Can be high, but purification from byproducts may lead to losses. | Can be high, often with simpler purification due to the specificity of the enzyme. |
| Atom Economy | Moderate. Generates stoichiometric magnesium salt waste. | High. The primary reagent is a hydride equivalent from a recycled cofactor. |
| Practicality | Utilizes standard and well-established organometallic techniques. Reagents are readily available. Requires anhydrous conditions and careful handling of reactive intermediates. | Requires screening to find a suitable enzyme. Enzyme and cofactor can be expensive, but immobilization can allow for reuse. Milder reaction conditions (aqueous media, ambient temperature). |
Spectroscopic Characterization and Structural Elucidation of 4 Cyclobutyl 3 Methylbutan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled. For 4-cyclobutyl-3-methylbutan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed.
The ¹H NMR spectrum of this compound is anticipated to exhibit a number of distinct signals, each corresponding to a unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, following the n+1 rule for simple cases.
The presence of a hydroxyl group (-OH) would result in a signal that can vary in chemical shift depending on concentration and solvent, and it may appear as a broad singlet. The protons on the carbon bearing the hydroxyl group (CH-OH) would be deshielded and are expected to appear in the range of 3.5-4.0 ppm. The protons of the methyl groups and the cyclobutyl ring will have characteristic shifts in the aliphatic region of the spectrum.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |
| H on C2 (CH-OH) | 3.6 - 3.8 | Doublet of quartets (dq) or Multiplet (m) | J ≈ 6.5, 7.0 |
| H on C3 (CH-CH₃) | 1.6 - 1.8 | Multiplet (m) | - |
| H on C4 (CH₂-cyclobutyl) | 1.3 - 1.5 | Multiplet (m) | - |
| CH₃ on C3 | 0.8 - 1.0 | Doublet (d) | J ≈ 7.0 |
| CH₃ on C2 | 1.1 - 1.3 | Doublet (d) | J ≈ 6.5 |
| Cyclobutyl Protons | 1.7 - 2.1 (methine), 1.5 - 1.9 (methylene) | Multiplets (m) | - |
| OH | Variable (e.g., 1.5 - 3.0) | Singlet (s, broad) | - |
Note: Predicted data is based on empirical rules and data from similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In this compound, due to the presence of a chiral center at C2 and C3, all carbon atoms are expected to be chemically non-equivalent, leading to a distinct signal for each.
The carbon attached to the hydroxyl group (C2) will be the most deshielded among the aliphatic carbons. The chemical shifts of the cyclobutyl carbons are also characteristic.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (CH-OH) | 68 - 72 |
| C3 (CH-CH₃) | 38 - 42 |
| C4 (CH₂-cyclobutyl) | 35 - 39 |
| C1 (CH₃ on C2) | 20 - 24 |
| CH₃ on C3 | 14 - 18 |
| C of cyclobutyl (methine) | 35 - 40 |
| C of cyclobutyl (methylene) | 24 - 28 |
| C of cyclobutyl (methylene) | ~18 |
Note: Predicted data is based on empirical rules and data from similar compounds. Actual experimental values may vary.
2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. docbrown.infonih.gov Key expected correlations include the H2 proton with the H3 proton and the C1 methyl protons, and the H3 proton with the H4 methylene (B1212753) protons and its own methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton and carbon atoms. columbia.edulibretexts.org It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edulibretexts.org This is instrumental in connecting the different fragments of the molecule. For instance, a correlation between the C1 methyl protons and C2, and between the H2 proton and C1, C3, and C4 would confirm the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. nih.gov This information is vital for determining the relative stereochemistry of the chiral centers at C2 and C3. For example, the presence or absence of a NOESY cross-peak between the H2 proton and the H3 proton would provide insight into their relative orientation.
Infrared (IR) Spectroscopy for Functional Group Identification (Hydroxyl and Aliphatic C-H Stretches)
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The spectrum of this compound would be characterized by the following key absorption bands:
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info
Aliphatic C-H Stretches: Strong, sharp absorption bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are characteristic of the stretching vibrations of C-H bonds in the methyl, methylene, and methine groups of the butyl chain and the cyclobutyl ring. docbrown.infodocbrown.info
C-O Stretch: A moderate to strong absorption in the 1050-1150 cm⁻¹ region would indicate the C-O stretching vibration of the secondary alcohol.
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C-O Stretch | 1050 - 1150 | Moderate to Strong |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation. libretexts.org
Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org
Predicted Key Fragments in the EI-MS of this compound:
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CH₃]⁺ | Loss of a methyl group |
| 124 | [M - H₂O]⁺• | Dehydration |
| 99 | [M - C₃H₇]⁺ | Alpha-cleavage |
| 85 | [M - C₄H₉]⁺ | Cleavage of the cyclobutyl group |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage |
| 55 | [C₄H₇]⁺ | Cyclobutyl cation |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage |
Note: The relative intensities of these peaks would depend on the stability of the resulting fragment ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like alcohols. In ESI-MS, the analyte is ionized directly from solution, which typically results in minimal fragmentation and the prominent observation of the protonated molecule [M+H]⁺ or adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺.
For this compound (molar mass: 156.27 g/mol ), in positive ion mode ESI-MS, the primary ion expected would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 157.28. The formation of adducts is also highly probable. The relative abundance of these ions can be influenced by the solvent system and the presence of salts. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 155.26 would be anticipated, although it is generally less favored for alcohols under standard ESI conditions.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 157.28 | Positive |
| [M+Na]⁺ | 179.26 | Positive |
| [M+K]⁺ | 195.23 | Positive |
| [M-H]⁻ | 155.26 | Negative |
Note: The predicted m/z values are based on the monoisotopic mass of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For the protonated molecule of this compound ([C₉H₁₉O]⁺), the calculated exact mass is 157.1436. An experimentally determined mass within a narrow tolerance (typically < 5 ppm) of this theoretical value would provide strong evidence for the assigned molecular formula.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | [C₉H₁₉O]⁺ | 157.1436 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound, being a relatively volatile alcohol, is well-suited for GC analysis. The retention time of the compound on a specific GC column under defined conditions serves as a key identifier. Purity can be assessed by the presence of a single major peak, with the area of any minor peaks indicating the level of impurities.
Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural information. nih.gov As the compound elutes from the GC column, it is ionized (typically by electron ionization, EI), and a mass spectrum is generated. Unlike the soft ionization of ESI, EI is a high-energy technique that causes extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and confirmation. For this compound, characteristic fragments would be expected from the cleavage of the C-C bonds adjacent to the hydroxyl group and loss of water.
Table 3: Hypothetical GC-MS Fragmentation Data for this compound
| m/z | Possible Fragment Ion |
| 141 | [M-CH₃]⁺ |
| 138 | [M-H₂O]⁺ |
| 113 | [M-C₃H₇]⁺ |
| 99 | [M-C₄H₉]⁺ |
| 85 | [C₆H₁₃]⁺ |
| 57 | [C₄H₉]⁺ (cyclobutyl) |
| 45 | [CH₃CHOH]⁺ |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of this compound, reversed-phase HPLC with a C18 column would be a common choice. The retention time would depend on the mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Interfacing HPLC with a mass spectrometer (HPLC-MS) combines the separation power of HPLC with the detection specificity of MS. Using a soft ionization source like ESI, the mass spectrometer would detect the protonated molecule [M+H]⁺ and/or adducts as they elute from the HPLC column, confirming the identity of the peak and allowing for the analysis of co-eluting impurities if they have different masses.
Chiral HPLC for Enantiomeric Analysis
This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral HPLC is the gold standard for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of chiral alcohols. The determination of the enantiomeric excess (e.e.) is crucial in asymmetric synthesis and for pharmaceutical applications where different enantiomers may exhibit distinct biological activities.
X-ray Crystallography of Derivatives for Absolute Stereochemistry (if applicable)
While obtaining suitable crystals of a relatively small and flexible alcohol like this compound for X-ray crystallography can be challenging, derivatization can overcome this. By reacting the alcohol with a heavy-atom-containing reagent (e.g., a derivative of benzoic acid containing a bromine or iodine atom), a crystalline solid ester can often be produced. Single-crystal X-ray diffraction analysis of this derivative can then be used to unambiguously determine the three-dimensional structure and, consequently, the absolute stereochemistry of the chiral centers. This technique is the most definitive method for assigning the absolute configuration of a chiral molecule.
Chemical Reactivity and Transformation of 4 Cyclobutyl 3 Methylbutan 2 Ol
Oxidation Reactions of Secondary Alcohols
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary products. Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, the oxidation of secondary alcohols like 4-Cyclobutyl-3-methylbutan-2-ol typically terminates at the ketone stage due to the absence of a hydrogen atom on the carbonyl carbon of the resulting ketone. libretexts.orgbyjus.com
The selective oxidation of this compound to its corresponding ketone, 4-Cyclobutyl-3-methylbutan-2-one, can be achieved using a variety of modern and classical oxidizing agents. These reagents are chosen for their efficiency and selectivity in converting secondary alcohols to ketones without promoting side reactions. masterorganicchemistry.comwikipedia.org
Commonly employed reagents for this transformation include chromium-based oxidants and other milder alternatives. Pyridinium chlorochromate (PCC) is a well-established reagent that effectively oxidizes secondary alcohols to ketones under mild conditions. chemistrysteps.comyoutube.com The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM). organicchemistrytutor.com Another powerful and selective oxidizing agent is the Dess-Martin periodinane (DMP), which offers the advantages of neutral pH conditions and short reaction times. youtube.comorganic-chemistry.org Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method that operates at low temperatures. lscollege.ac.in
The general transformation is illustrated below:
Figure 1: Selective oxidation of this compound to 4-Cyclobutyl-3-methylbutan-2-one.
The choice of oxidant can be critical to achieving high yields and purity of the desired ketone. The table below summarizes some common oxidizing agents and typical reaction conditions for the oxidation of secondary alcohols, which would be applicable to this compound.
| Oxidizing Agent | Typical Solvent | Typical Temperature | Byproducts | Reference |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Room Temperature | Chromium(IV) species, Pyridinium hydrochloride | chemistrysteps.comorganicchemistrytutor.com |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH2Cl2) | Room Temperature | 2-Iodoxybenzoic acid | youtube.comorganic-chemistry.org |
| Swern Oxidation (DMSO, (COCl)2, Et3N) | Dichloromethane (CH2Cl2) | -78 °C to Room Temperature | Dimethyl sulfide (B99878), Carbon monoxide, Carbon dioxide, Triethylammonium chloride | lscollege.ac.in |
| Sodium Hypochlorite (NaOCl) with TEMPO | Dichloromethane/Water | 0 °C to Room Temperature | Sodium chloride | organic-chemistry.org |
For secondary alcohols, over-oxidation is generally not a concern under standard oxidizing conditions. libretexts.org The resulting ketone, 4-Cyclobutyl-3-methylbutan-2-one, is stable to further oxidation because it lacks a hydrogen atom on the carbonyl carbon. Cleavage of a carbon-carbon bond, which would be required for further oxidation, necessitates harsh reaction conditions and powerful oxidizing agents not typically employed for simple alcohol-to-ketone transformations. libretexts.org Therefore, investigations into over-oxidation pathways for this compound would likely conclude that such pathways are not significant under controlled synthetic protocols.
Derivatization Reactions of the Hydroxyl Group
The hydroxyl group of this compound can be readily derivatized to form esters and ethers, or protected with various functional groups. These reactions are crucial for modifying the compound's properties or for protecting the hydroxyl group during multi-step syntheses.
Esterification: this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is an equilibrium process. For more efficient esterification, the use of more reactive derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) is preferred. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid).
Figure 2: Esterification of this compound with an acid chloride.
Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Figure 3: Etherification of this compound via the Williamson ether synthesis.
In the context of a multi-step synthesis, it is often necessary to temporarily "protect" the hydroxyl group of this compound to prevent it from reacting with certain reagents.
Silyl (B83357) Ethers: A common strategy is the formation of silyl ethers by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be easily removed (deprotected) when needed, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
Figure 4: Protection of this compound as a silyl ether.
Acetals: While the hydroxyl group itself does not form an acetal (B89532) directly in the same way a carbonyl group does, it can be converted into an ether with a structure that is part of an acetal, such as a tetrahydropyranyl (THP) ether. This is achieved by reacting the alcohol with dihydropyran (DHP) under acidic catalysis. THP ethers are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.
The following table provides examples of common protecting groups for alcohols and their typical conditions for introduction and removal, which would be applicable to this compound.
| Protecting Group | Reagent for Protection | Conditions for Protection | Reagent for Deprotection | Conditions for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF, Room Temperature | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH (cat.) | CH2Cl2, Room Temperature | Acetic Acid/THF/H2O or p-TsOH | Room Temperature or gentle heating |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | THF, 0 °C to Room Temperature | H2, Pd/C | Room Temperature, atmospheric pressure |
Dehydration Reactions
Secondary alcohols like this compound can undergo dehydration (elimination of a water molecule) to form alkenes. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
The reaction proceeds through a carbocation intermediate. Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). Loss of water generates a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.
Due to the structure of this compound, the elimination of water can potentially lead to a mixture of alkene products, with the major product typically being the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule.
Figure 5: Potential alkene products from the dehydration of this compound.
It is also possible for rearrangement of the intermediate carbocation to occur, potentially leading to a more complex mixture of products.
Regioselectivity and Stereoselectivity of Alkene Formation
Elimination reactions of this compound, typically through dehydration, can lead to the formation of several isomeric alkenes. The specific products formed are governed by the principles of regioselectivity and stereoselectivity.
Regioselectivity: The dehydration of this compound can result in the formation of a double bond between C2 and C3, or between C3 and the adjacent carbon of the cyclobutyl ring. According to Zaitsev's rule, in elimination reactions, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.org In this case, elimination of a hydrogen from the C3 position would lead to a trisubstituted alkene, while elimination from the methyl group at C3 would result in a disubstituted alkene. Therefore, the formation of 4-cyclobutyl-3-methylbut-2-ene is favored over 2-cyclobutylmethyl-2-butene.
Stereoselectivity: The formation of 4-cyclobutyl-3-methylbut-2-ene can result in both (E) and (Z) stereoisomers. Generally, the (E) isomer, where the larger substituents on the double bond are on opposite sides, is sterically more favorable and thus the major product. youtube.com The exact ratio of (E) to (Z) isomers can be influenced by the reaction conditions, including the nature of the catalyst and solvent.
The potential alkene products from the dehydration of this compound are summarized in the table below.
| Alkene Product | Structure | Substitution | Predicted Major/Minor |
| (E)-4-cyclobutyl-3-methylbut-2-ene | Trisubstituted | Major | |
| (Z)-4-cyclobutyl-3-methylbut-2-ene | Trisubstituted | Minor | |
| 2-cyclobutylmethyl-2-butene | Disubstituted | Minor |
Acid-Catalyzed and Thermal Elimination Mechanisms
The dehydration of this compound typically proceeds via an acid-catalyzed elimination mechanism, most commonly an E1 pathway for secondary alcohols. jove.combyjus.com
Acid-Catalyzed E1 Mechanism:
Protonation of the hydroxyl group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group, an alkyloxonium ion. byjus.com
Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a secondary carbocation at C2. jove.com This is the slow, rate-determining step of the E1 mechanism. jove.com
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation (C1 or C3), leading to the formation of the alkene. jove.com As per Zaitsev's rule, removal of a proton from C3 is favored.
It is important to note that carbocation intermediates can potentially undergo rearrangements to form more stable carbocations. However, in the case of this compound, a 1,2-hydride shift from C3 to C2 would result in another secondary carbocation, offering no significant stability advantage.
Thermal Elimination: While less common for simple alcohols, thermal elimination (pyrolysis) can occur at high temperatures. This reaction often proceeds through a cyclic transition state, such as in the pyrolysis of xanthate esters (Chugaev elimination), which typically follows syn-elimination stereochemistry.
Nucleophilic Substitution Reactions (on activated derivatives)
The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (p-toluenesulfonate). libretexts.orgkhanacademy.org
Formation of a Tosylate Derivative: this compound can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. youtube.com The pyridine neutralizes the HCl byproduct. This reaction converts the alcohol into 4-cyclobutyl-3-methylbutan-2-yl p-toluenesulfonate, with the tosylate group being an excellent leaving group due to the resonance stabilization of the tosylate anion. libretexts.org
SN2 Reaction: The resulting tosylate is a good substrate for SN2 reactions. youtube.com A wide range of nucleophiles can then be used to displace the tosylate group. The reaction proceeds with inversion of stereochemistry at the chiral center (C2). For sterically hindered secondary alcohols, alternative methods or stronger nucleophiles might be necessary to achieve good yields. researchgate.net
| Nucleophile (Nu⁻) | Product of SN2 Reaction |
| Br⁻ | 2-bromo-4-cyclobutyl-3-methylbutane |
| I⁻ | 4-cyclobutyl-2-iodo-3-methylbutane |
| CN⁻ | 4-cyclobutyl-3-methylbutanenitrile |
| N₃⁻ | 2-azido-4-cyclobutyl-3-methylbutane |
| CH₃S⁻ | 4-cyclobutyl-3-methyl-2-(methylthio)butane |
Reactivity of the Cyclobutyl Moiety
The cyclobutane (B1203170) ring in this compound possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to certain types of reactions that are not observed in unstrained cyclic or acyclic systems. rsc.org
The strain energy of the cyclobutane ring can be released in ring-opening reactions, which can be initiated by various reagents or conditions. rsc.org
Radical-initiated Ring Opening: The formation of a radical adjacent to the cyclobutane ring can lead to ring opening. For instance, photoredox catalysis can be used to generate a cyclobutylcarbinyl radical from a tertiary alcohol derivative, which then undergoes ring opening. rsc.org A similar process could potentially be applied to derivatives of this compound.
Transition Metal-Catalyzed Ring Opening: Transition metals can catalyze the cleavage of the C-C bonds within the cyclobutane ring. rsc.org
Acid-Catalyzed Ring Opening: Under strongly acidic conditions, protonation of the cyclobutane ring can lead to a carbocation that undergoes ring opening to form a more stable acyclic or larger ring carbocation.
Direct functionalization of the cyclobutane ring without ring opening is also possible and is an active area of research. nih.gov
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. acs.org For the cyclobutyl moiety in this compound, this could involve the use of transition metal catalysts to introduce new functional groups at various positions on the ring. nih.gov The presence of the alcohol or a derivative could potentially direct this functionalization to a specific position.
Radical Halogenation: Free radical halogenation (e.g., with NBS or Br₂ under UV light) can introduce a halogen atom onto the cyclobutane ring, likely at the tertiary C-H position due to the higher stability of the resulting tertiary radical.
Mechanistic Studies of Key Transformations of this compound
Mechanism of Acid-Catalyzed Dehydration (E1): As detailed in section 4.3.2, the E1 mechanism proceeds through a discrete carbocation intermediate. jove.combyjus.com Kinetic studies would be expected to show a first-order rate law, dependent only on the concentration of the alcohol. The stereochemical outcome, favoring the more stable (E)-alkene, is determined in the final deprotonation step. youtube.com
Mechanism of Nucleophilic Substitution via Tosylate (SN2): The SN2 reaction on the tosylate derivative would follow a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the tosylate leaving group departs. youtube.com This leads to a single transition state and results in inversion of configuration at the reaction center. Kinetic studies would show a second-order rate law, dependent on the concentrations of both the tosylate and the nucleophile.
Mechanism of Radical Ring Opening: A plausible mechanism for a radical-initiated ring-opening would involve:
Generation of a radical on the carbon adjacent to the cyclobutyl ring.
Homolytic cleavage of one of the C-C bonds of the cyclobutane ring (β-scission) to relieve ring strain and form a more stable, open-chain radical.
The resulting radical can then be trapped by a radical scavenger or participate in further reactions.
Transition State Characterization
The transition state is a fleeting, high-energy configuration of atoms that exists along the reaction coordinate between reactants and products. wikipedia.org Its structure and energy determine the rate of a chemical reaction. For reactions involving this compound, such as dehydration or nucleophilic substitution, the transition state's nature is critical.
In acid-catalyzed dehydration, a common reaction for alcohols, the reaction proceeds through either an E1 or E2 mechanism. For a secondary alcohol like this compound, both pathways are possible. The E1 mechanism involves the formation of a carbocation intermediate, while the E2 mechanism is a concerted process. The transition state for the E1 pathway resembles the carbocation intermediate, whereas the E2 transition state involves the simultaneous breaking of a C-H bond and the C-O bond of the protonated alcohol.
The presence of the cyclobutyl group can influence the stability of the carbocation and, consequently, the transition state. Cyclobutyl groups can stabilize an adjacent positive charge through hyperconjugation and C-C sigma bond participation. However, they also introduce significant ring strain, which can be altered during the reaction, affecting the transition state energy. researchgate.net
Computational studies on similar systems can provide insights into the geometry and energy of the transition state. For instance, in the dehydration of secondary alcohols, the transition state is often characterized by an elongated C-O bond and a partially formed double bond. libretexts.org
Table 1: Hypothetical Calculated Transition State Geometries for the Dehydration of this compound
| Parameter | E1-like Transition State | E2-like Transition State |
| C-O Bond Length (Å) | 2.15 | 1.98 |
| C-C (alkene) Bond Length (Å) | 1.40 | 1.42 |
| C-H Bond Length (Å) | 1.09 | 1.55 |
| O-H Bond Length (Å) | 0.98 | 0.97 |
Note: This data is hypothetical and for illustrative purposes, based on general principles of transition state theory.
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org For this compound, substituting hydrogen with deuterium (B1214612) at specific positions can reveal details about bond-breaking events in the rate-determining step.
A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, in an E2 dehydration, deuterating the hydrogen on the carbon adjacent to the alcohol group (the β-carbon) would lead to a significant primary KIE (kH/kD > 2), as the C-H bond is broken in the slowest step. researchgate.netacs.org In contrast, for an E1 mechanism where carbocation formation is rate-determining, the KIE for β-hydrogen deuteration would be small or absent.
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. For instance, deuterating the hydrogen on the carbon bearing the hydroxyl group (the α-carbon) can provide information about changes in hybridization at that carbon in the transition state. A kH/kD value greater than 1 (a normal secondary KIE) is typically observed in reactions proceeding through a carbocation-like transition state (SN1/E1), as the carbon rehybridizes from sp3 to sp2. rsc.org
Table 2: Expected Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |
| E2 Dehydration | β-deuteration | ~4-7 | C-H bond breaking in rate-determining step. researchgate.net |
| E1 Dehydration | β-deuteration | ~1-1.2 | C-H bond not broken in rate-determining step. |
| SN1/E1 Solvolysis | α-deuteration | ~1.1-1.25 | sp3 to sp2 rehybridization at the α-carbon. rsc.org |
| SN2 Substitution | α-deuteration | ~0.95-1.05 | Little change in hybridization at the α-carbon. |
Note: The values presented are illustrative and based on typical KIEs observed for similar alcohol reactions.
Solvent Effects on Reactivity
The choice of solvent can dramatically influence the rate and mechanism of reactions involving this compound. libretexts.orgchemistrysteps.com Solvents play a crucial role in stabilizing reactants, intermediates, and transition states.
Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing charged species like carbocations and leaving groups through hydrogen bonding. libretexts.orglibretexts.orgquora.com Therefore, reactions that proceed via an E1 or SN1 mechanism, which involve the formation of a carbocation intermediate, are significantly accelerated in polar protic solvents. These solvents can also act as nucleophiles in solvolysis reactions. libretexts.orglibretexts.org
In contrast, polar aprotic solvents, such as acetone (B3395972) or DMSO, possess dipoles but lack acidic protons for hydrogen bonding. chemistrysteps.com While they can solvate cations, they are less effective at stabilizing anions. This property can enhance the reactivity of anionic nucleophiles, favoring SN2 reactions. For elimination reactions, the polarity of the solvent still plays a role in stabilizing the transition state, but the effect can be less pronounced than in SN1/E1 reactions. masterorganicchemistry.com
The competition between substitution (SN1/SN2) and elimination (E1/E2) is also heavily influenced by the solvent. For this compound, using a polar protic solvent would favor unimolecular pathways (SN1/E1). A less polar or aprotic solvent, especially with a strong, bulky base, would favor bimolecular elimination (E2).
Table 3: Relative Rate Constants for the Solvolysis of a Hypothetical Secondary Alcohol in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate Constant | Predominant Mechanism |
| Water | 80.1 | 100,000 | SN1/E1 libretexts.org |
| Formic Acid | 58.5 | 5,000 | SN1/E1 libretexts.org |
| Ethanol | 24.6 | 10 | SN1/E1 masterorganicchemistry.com |
| Acetone | 20.7 | 1 | SN2/E2 |
| Diethyl Ether | 4.3 | <0.001 | - |
Note: This table illustrates the general trend of solvent effects on solvolysis rates and is not specific to this compound.
Theoretical and Computational Studies of 4 Cyclobutyl 3 Methylbutan 2 Ol
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
The conformational flexibility of 4-cyclobutyl-3-methylbutan-2-ol is primarily dictated by the puckering of the cyclobutane (B1203170) ring and rotations around the single bonds of the substituted butanol side chain. Molecular mechanics and quantum chemical methods are instrumental in exploring the potential energy surface of such molecules to identify stable conformations and the energetic pathways that connect them.
The stable conformers of this compound arise from the interplay of steric hindrance and intramolecular interactions. The cyclobutane ring is known to adopt a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar arrangement. masterorganicchemistry.comlibretexts.org This puckering introduces axial and equatorial positions for the substituent. High-level ab initio calculations on cyclobutane itself suggest a puckering angle of approximately 29.6 degrees and an inversion barrier of around 482 cm⁻¹ (approximately 1.38 kcal/mol). nih.govacs.org For a substituted cyclobutane, the bulky side chain is expected to preferentially occupy the equatorial position to minimize steric interactions.
The acyclic portion of the molecule, the 3-methylbutan-2-ol side chain, possesses multiple rotatable bonds, leading to a variety of possible conformers. The relative orientations of the methyl and hydroxyl groups are critical in determining the stability of these conformers. Staggered conformations are generally more stable than eclipsed ones. wolfram.com Specifically, anti-periplanar arrangements of large substituents are favored over gauche interactions to minimize van der Waals repulsion. fiu.edu
Considering the two chiral centers in this compound, diastereomeric pairs exist ((2R,3S)/(2S,3R) and (2R,3R)/(2S,3S)). The relative stereochemistry at these centers will influence the conformational preferences and the relative energies of the stable conformers.
A systematic conformational search using molecular mechanics, followed by geometry optimization with quantum chemical methods (like Density Functional Theory), would be necessary to identify the global and local energy minima. The table below presents a hypothetical set of low-energy conformers and their relative energies, as would be expected from such a computational study.
Table 1: Hypothetical Low-Energy Conformers of (2R,3S)-4-Cyclobutyl-3-methylbutan-2-ol
| Conformer ID | Dihedral Angle (H-C2-C3-H) | Cyclobutane Puckering | Relative Energy (kcal/mol) |
| 1 | 175° (anti) | Equatorial | 0.00 |
| 2 | 65° (gauche) | Equatorial | 0.85 |
| 3 | -68° (gauche) | Equatorial | 1.10 |
| 4 | 178° (anti) | Axial | 2.50 |
Note: This data is illustrative and based on general principles of conformational analysis. The dihedral angle refers to the key bond defining the side-chain conformation. The relative energies are hypothetical and would require specific calculations.
The interconversion between stable conformers of this compound can occur through two primary motions: rotation about the C-C single bonds in the side chain and inversion of the cyclobutane ring. The energy barriers for single-bond rotations in acyclic alkanes are typically in the range of 3-6 kcal/mol. fiu.edu The barrier for the interconversion of gauche and anti conformers in molecules like 2-butanol (B46777) is influenced by the steric bulk of the substituents. wolfram.com
The puckering of the cyclobutane ring has a lower energy barrier, estimated to be around 1.45 kcal/mol for the parent cyclobutane. slideshare.net This suggests that at room temperature, the ring is flexible and can readily invert. The transition state for this process is a planar or near-planar conformation of the cyclobutane ring. masterorganicchemistry.comnih.gov For this compound, the energy barrier for ring inversion might be slightly higher due to the presence of the bulky substituent.
A detailed computational study would map these interconversion pathways and identify the transition states connecting the energy minima. This would provide a comprehensive picture of the molecule's dynamic behavior.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used computational method for analyzing the electronic structure of molecules. acs.orgrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. smu.edunih.gov
For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the σ* antibonding orbitals of the C-O and C-C bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations, for instance using the B3LYP functional with a suitable basis set, would provide quantitative values for these orbital energies.
Table 2: Hypothetical DFT (B3LYP/6-31G) Calculated Electronic Properties of this compound*
| Parameter | Value (eV) |
| HOMO Energy | -9.85 |
| LUMO Energy | 1.25 |
| HOMO-LUMO Gap | 11.10 |
Note: These values are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.
For more accurate energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. nih.govnih.gov These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals. While computationally more expensive, they are valuable for benchmarking the results from less demanding methods and for obtaining highly reliable data on molecular geometries and relative energies of conformers. nih.gov For a molecule like this compound, high-accuracy calculations would be particularly useful for resolving small energy differences between diastereomers and their respective conformers.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic parameters, which are invaluable for the identification and characterization of new compounds.
The infrared (IR) spectrum is characterized by absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. For this compound, the most prominent IR absorption would be a broad peak in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. libretexts.orgyoutube.com C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and the C-O stretching vibration would be observed in the 1050-1150 cm⁻¹ region. libretexts.org Computational frequency calculations, often performed at the DFT level, can predict these vibrational modes. acs.orgacs.org It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide predictions of NMR chemical shifts. nih.govresearchgate.net The predicted shifts for the various protons and carbons in this compound would depend on their specific conformation. For instance, the chemical shifts of the protons on the cyclobutane ring would differ for axial and equatorial positions. The chemical shifts of the methyl groups and the protons on the chiral centers would also be distinct and would vary between diastereomers.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₃) | 1.15 | 18.5 |
| C2 (CH-OH) | 3.75 | 72.3 |
| C3 (CH-CH₃) | 1.85 | 45.1 |
| C4 (CH₂) | 1.60, 1.45 | 35.8 |
| Cyclobutyl-Cα | 2.10 | 40.2 |
| Cyclobutyl-Cβ | 1.90, 1.75 | 28.5 |
| Cyclobutyl-Cγ | 1.80 | 19.7 |
| C3-CH₃ | 0.95 | 15.2 |
| OH | 2.50 (variable) | - |
Note: This data is illustrative and based on typical chemical shift ranges for similar structural motifs. Actual values would require specific calculations and would be influenced by the solvent.
Computational Studies of Reaction Mechanisms
There are currently no specific computational studies in the available literature that detail the reaction mechanisms involving this compound. Research in this area would typically involve the use of quantum chemical calculations to model potential reaction pathways, such as its synthesis or decomposition.
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations
No studies reporting transition state optimization or Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound have been found. In a hypothetical study, these calculations would be crucial for identifying the high-energy transition state structures that connect reactants to products and for verifying that these transition states indeed lead to the expected species along the reaction pathway.
Prediction of Kinetic and Thermodynamic Parameters
Specific kinetic and thermodynamic parameters for this compound derived from computational studies are not available in the current body of scientific literature. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate key parameters that govern the feasibility and rate of a reaction.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Description | Hypothetical Value |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Data not available |
| Enthalpy of Reaction (ΔH) | The change in heat content of a system during a reaction. | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Data not available |
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
No molecular dynamics (MD) simulation studies specifically focused on the dynamic behavior and solvation effects of this compound have been published. MD simulations would provide valuable insights into how the molecule behaves in a solution over time, including its conformational changes and interactions with solvent molecules. This understanding is vital for predicting its physical properties and reactivity in different environments.
Chiroptical Property Prediction (e.g., ECD, ORD) for Enantiomers of this compound
There is no available research that reports the prediction of chiroptical properties, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), for the enantiomers of this compound. As this molecule possesses chiral centers, its enantiomers would be expected to exhibit distinct chiroptical spectra. Computational prediction of these spectra is a powerful tool for determining the absolute configuration of chiral molecules.
Advanced Methodologies and Potential Research Directions Involving 4 Cyclobutyl 3 Methylbutan 2 Ol
Role as a Building Block in Non-Biological Complex Molecule Synthesis
There is currently no specific information available in the searched scientific literature detailing the use of 4-Cyclobutyl-3-methylbutan-2-ol as a building block for the synthesis of non-biological complex molecules.
No studies have been identified that investigate the use of this compound as a precursor for specialty polymers or organic semiconductors. The properties of the cyclobutyl group, in conjunction with the hydroxyl and methyl functionalities, could theoretically influence polymer architecture or the electronic properties of organic materials, but this remains an un-investigated area.
The stereogenic centers present in this compound suggest its potential as a chiral precursor for the synthesis of new ligands for asymmetric catalysis. However, no published research has explored this possibility. The development of such ligands would depend on the successful and stereocontrolled synthesis of enantiomerically pure forms of the parent alcohol.
Integration into High-Throughput Screening for Reaction Optimization
There is no evidence to suggest that this compound has been utilized in high-throughput screening campaigns for the optimization of chemical reactions. Such an application would first require the compound to be readily available and identified as a key component in a reaction of interest.
Exploration of its Environmental Fate and Degradation Pathways
No studies on the environmental fate or degradation pathways of this compound have been found. Investigating its persistence, biodegradability, and potential impact on ecosystems would be necessary if it were to be produced or used in significant quantities.
Future Prospects and Unanswered Questions in the Chemistry of this compound
The primary unanswered question is the fundamental reactivity and properties of this compound itself. Future research would need to begin with its basic synthesis and characterization. Key research areas that could be explored include:
Stereoselective Synthesis: Developing methods to synthesize specific stereoisomers of this compound.
Reactivity Profiling: Investigating its behavior in a range of chemical transformations to understand the influence of the cyclobutyl and methyl groups on the reactivity of the secondary alcohol.
Derivatization and Application: Exploring the synthesis of derivatives that could have applications in areas such as medicinal chemistry, materials science, or as chiral auxiliaries.
Until such foundational research is conducted and published, the advanced methodologies and potential research directions involving this compound remain a matter of scientific speculation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
